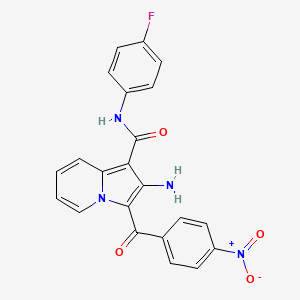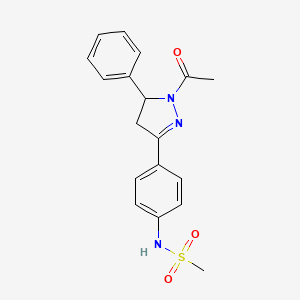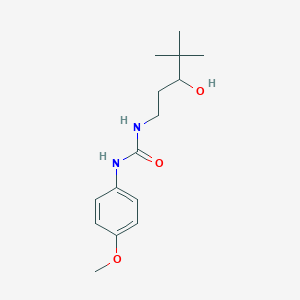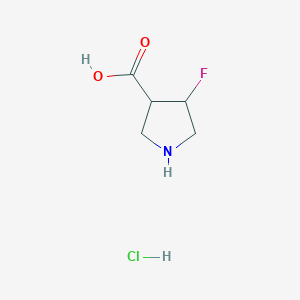![molecular formula C16H15FN4O5S B2931729 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034589-61-0](/img/structure/B2931729.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea is a useful research compound. Its molecular formula is C16H15FN4O5S and its molecular weight is 394.38. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodegradation Studies
Research on similar compounds, such as 1,3-dimethyl-1-(2-(3-fluorobenzylthio)-1,3,4-thiadiazol-5-yl)urea, has explored photodegradation pathways, highlighting the environmental fate of these chemicals under light exposure. Such studies contribute to understanding the stability and breakdown of potentially related compounds under environmental conditions (Moorman, Findak, & Ku, 1985).
Antioxidant Determination
Investigations into coumarin-substituted heterocyclic compounds have demonstrated significant antioxidant activities, comparable to standard antioxidants like vitamin C. This suggests potential therapeutic or protective roles against oxidative stress for structurally related chemicals (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Role in Compulsive Food Consumption
Studies on compounds targeting orexin receptors indicate potential applications in treating binge eating and other eating disorders. Selective antagonism of orexin receptors with structurally related compounds has shown promise in reducing compulsive food intake without affecting standard food pellet intake (Piccoli et al., 2012).
Electronic and Optical Properties
Research on fluorinated acceptor-based systems, including derivatives of benzothiadiazole, reveals their utility in developing electrochromic materials and semiconductors for electronic devices. These findings underscore the potential for structurally similar compounds in electronics and optoelectronics (Çakal, Akdag, Cihaner, & Önal, 2021).
Biological Activities
The synthesis and evaluation of thiourea and urea derivatives related to benzo[d] isoxazoles have demonstrated significant antimicrobial and antioxidant activities, suggesting potential applications in developing new antimicrobial and protective agents (Sudhamani, Basha, Venkateswarlu, Vijaya, & Raju, 2015).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O5S/c1-20-12-6-10(17)11(7-13(12)21(2)27(20,23)24)19-16(22)18-9-3-4-14-15(5-9)26-8-25-14/h3-7H,8H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFPZDLSSSVBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)F)N(S1(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2931646.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-phenyl[1,3]dioxolo[4,5-g]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2931649.png)
![bis[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/no-structure.png)

![1-(6-methyl-2-pyridinyl)-N'-[(E)-phenylmethylidene]-1H-imidazole-4-carbohydrazide](/img/structure/B2931655.png)

![[2-(4-Ethylanilino)-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2931659.png)


![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2931667.png)
![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2931668.png)
